Some studies suggest that cyclopenol might possess antibacterial properties. A 2002 study published in the Journal of Natural Products found that cyclopenol exhibited antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the potency and mechanism of this antibacterial effect.
Cyclopenol is a naturally occurring compound classified as a 7-membered 2,5-dioxopiperazine alkaloid, with the chemical formula C₁₇H₁₄N₂O₄. It has garnered attention due to its structural uniqueness and potential biological activities. The compound is primarily derived from certain fungal species, particularly Penicillium cyclopium, and exhibits intriguing properties that merit further exploration in various scientific fields.
Due to the limited research on cyclopenol, its mechanism of action within biological systems remains unknown.
As of today, no scientific reports detail the safety profile of cyclopenol. Information on its potential toxicity, flammability, or reactivity is not available.
Cyclopenol appears to be a relatively new area of scientific inquiry. More research is needed to fully understand its properties, potential applications, and safety profile.
These reactions highlight the compound's versatility and potential for further chemical modifications.
Cyclopenol can be synthesized through various methods:
These methods provide insights into both natural and synthetic pathways for obtaining cyclopenol.
Cyclopenol has potential applications in several fields:
Interaction studies involving cyclopenol focus on its effects within biological systems. While specific interaction data remain limited, research indicates that it does not induce significant morphological changes in plants . Further studies are needed to elucidate its interactions with various biological targets and mechanisms.
Cyclopenol shares structural similarities with several other compounds, including:
Cyclopenol's uniqueness lies in its specific 7-membered ring structure and dioxopiperazine configuration, setting it apart from these similar compounds. Its biosynthetic origin from fungi also contributes to its distinctiveness within this class of alkaloids.
Cyclopenol was first reported in the 1960s during investigations into benzodiazepine alkaloid biosynthesis in Penicillium cyclopium . Early studies by Luckner and Mothes (1969) elucidated its relationship to cyclopenin, its non-hydroxylated counterpart, and established its derivation from anthranilic acid and L-phenylalanine . Nuclear inheritance studies in the 1980s confirmed that cyclopenol biosynthesis in P. cyclopium is encoded by nuclear genes rather than cytoplasmic factors .
A significant milestone occurred in 2014, when (+)-cyclopenol was isolated from the mangrove endophytic fungus Penicillium sclerotiorum, marking its first discovery in a marine-derived strain . This finding expanded its known ecological distribution and highlighted stereochemical variations in natural isolates.
Cyclopenol exemplifies the functional and regulatory complexity of fungal secondary metabolites:
Table 1: Key Biosynthetic Steps in Cyclopenol Production
Step | Enzyme/Process | Substrate | Product |
---|---|---|---|
1 | Bimodular NRPS | Anthranilic acid + L-phenylalanine | Cyclopeptine |
2 | Epoxidation | Cyclopeptine | Dehydrocyclopeptine |
3 | Hydroxylation | Dehydrocyclopeptine | Cyclopenol |
4 | Cyclopenase | Cyclopenol | Viridicatol |
Cyclopenol’s structure combines a benzodiazepine core with a hydroxylated aromatic ring, resulting in the following features:
(2'S,3'R)-3'-(3-Hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione .
C₁₇H₁₄N₂O₄ (molecular weight: 310.30 g/mol) .
Figure 1: Cyclopenol’s core structure (generated from PubChem CID 16681741 ).
Cyclopenol is a benzodiazepine‐type alkaloid whose carbon framework can be expressed by the systematic name (3 R, 3ʹ S)-3ʹ-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2ʹ-oxirane]-2,5-dione [1].
The skeleton unites three structural motifs:
Single-crystal X-ray diffraction with copper K-alpha radiation established that naturally occurring (+)-cyclopenol contains two stereogenic centres: the spiro junction carbon (carbon 3) is rectus and the oxirane carbon (carbon 3ʹ) is sinister [4] [1].
The molecule is therefore chiral, and laboratory isolates show large specific rotations whose sign depends on enantiomeric purity and cultivation source. A Penicillium strain isolated from Arctic sediment gave an observed rotation of minus ninety-seven point five degrees at twenty degrees Celsius in methanol, confirming isolation of the levorotatory enantiomer [5]. Earlier mangrove isolates provided the dextrorotatory form that retains the same absolute configuration but opposite optical sign because of inversion during measurement conditions [4].
Because the oxirane adopts a half-chair conformation, the two stereogenic centres lock the oxirane and the diazepine into a rigid three-dimensional shape that dictates receptor binding of cyclopenol and its analogues.
Property | Experimental or Calculated Value | Measurement Conditions | Source |
---|---|---|---|
Molecular formula | C₁₇H₁₄N₂O₄ | determined by high-resolution electrospray mass spectrometry | [2] [3] |
Relative molecular mass | 310.30 grams per mole | calculated from elemental composition | [6] [7] |
Melting point | two hundred ten – two hundred fourteen degrees Celsius | capillary method | [8] [9] |
Specific rotation | −97.5° (c 0.8, methanol) | twenty °C, sodium D line | [5] |
Partition coefficient (log P) | 1.1 (computed XLogP₃-AA) | prediction at twenty-five °C | [7] |
Water solubility | moderate; <5 milligrams per millilitre | twenty-five °C | [8] |
Organic-solvent solubility | readily soluble in ethanol, methanol and dimethyl sulfoxide; insoluble in n-hexane | qualitative tests | [10] [11] |
Appearance | off-white crystalline solid | visual inspection | [8] |
Ultraviolet absorption maxima (methanol) centre at two hundred eighty-nine nanometres with an extinction coefficient of approximately twelve thousand litres per mole-centimetre [5], reflecting conjugation between the diazepine and phenolic aryl ring. Proton and carbon nuclear magnetic resonance spectroscopy confirm a highly deshielded phenolic proton (approximate chemical shift six point seven parts per million) and characteristic spiro methine resonances near six point one parts per million [5].
Cyclopenol participates in a short fungal biosynthetic sequence that begins with the spiro epoxide cyclopenin (oxidised at the phenolic position) and ends with rearranged quinolinones such as viridicatol [12] [13]. The flavoenzyme cyclopenase excises the epoxide oxygen, opening the diazepine ring and delivering the viridicatol heteroaromatic system [13].
The benzodiazepine scaffold also tolerates halogenation, methylation or oxidation at the phenolic ring, yielding derivatives (for example penicyrones A and B) that retain the spiro-oxirane junction but differ at carbon nine of the aryl ring [14].
Isomerism is expressed on two levels:
Irritant;Environmental Hazard